molecular formula C31H52O10 B054766 Drevogenin I CAS No. 125310-02-3

Drevogenin I

Cat. No.: B054766
CAS No.: 125310-02-3
M. Wt: 584.7 g/mol
InChI Key: OTZYYNTXVLTKKL-KVKDWLGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drevogenin I is a naturally occurring steroidal spirostane-type saponin, primarily isolated from certain species of the Dregea genus, which is increasingly recognized for its significant potential in biochemical and pharmacological research. Its primary research value lies in its potent and selective inhibition of sodium-glucose cotransporter 2 (SGLT2), a key transporter responsible for glucose reabsorption in the renal proximal tubules. This mechanism positions this compound as a valuable natural product lead compound for investigating novel pathways in diabetes and hyperglycemia management. Beyond its metabolic applications, emerging studies highlight its promising anti-proliferative and pro-apoptotic activities against various cancer cell lines, suggesting a role in oncology research for unraveling new chemopreventive strategies. Researchers utilize this high-purity compound to explore its multifaceted bioactivities, including potential anti-inflammatory effects, and to study its structure-activity relationship (SAR) to inform the design of novel synthetic analogs. As a research-grade tool, this compound offers critical insights into natural product pharmacology and cellular signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125310-02-3

Molecular Formula

C31H52O10

Molecular Weight

584.7 g/mol

IUPAC Name

5-[(3S,5S,9R,10S,12R,13R,14R,17R)-12-(3-carboxy-2-methylpropyl)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-hydroxy-3-methylhexanoic acid

InChI

InChI=1S/C31H52O10/c1-18(12-23(33)34)15-26(4,37)30(40)10-11-31(41)27(30,5)28(38,16-19(2)13-24(35)36)17-22-25(3)8-7-21(32)14-20(25)6-9-29(22,31)39/h18-22,32,37-41H,6-17H2,1-5H3,(H,33,34)(H,35,36)/t18?,19?,20-,21-,22+,25-,26?,27+,28+,29?,30-,31+/m0/s1

InChI Key

OTZYYNTXVLTKKL-KVKDWLGPSA-N

SMILES

CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O

Isomeric SMILES

CC(CC(=O)O)C[C@]1(C[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC2([C@@]4([C@]1([C@](CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O

Canonical SMILES

CC(CC(=O)O)CC1(CC2C3(CCC(CC3CCC2(C4(C1(C(CC4)(C(C)(CC(C)CC(=O)O)O)O)C)O)O)O)C)O

Synonyms

3,8,14,17-tetrahydroxy-12-O-isovaleryl-20-O-isovalerylpregnane
drevogenin I

Origin of Product

United States

Biosynthetic Pathway Investigations of Pregnane Derivatives Drevogenin I and Analogues

Precursor Identification and Elucidation

The formation of pregnane (B1235032) glycosides is understood to originate from mevalonic acid through triterpenoid (B12794562) and phytosterol intermediates. nih.gov The fundamental building blocks for these complex molecules are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgpeerj.com These precursors are then utilized in the formation of farnesyl diphosphate (B83284) (FPP), a key intermediate in the biosynthesis of a wide array of terpenoids, including steroids. fiveable.me Squalene (B77637), a 30-carbon compound, is synthesized from two molecules of FPP and serves as the direct precursor to the steroidal backbone. fiveable.menih.gov

Enzymatic Transformations and Key Enzymes Research

The biosynthesis of pregnane derivatives involves a series of intricate enzymatic reactions that construct and modify the steroid nucleus. These transformations are catalyzed by a host of enzymes that guide the molecule through various pathways.

Mevalonate (B85504) (MVA) Pathway Components Research

The mevalonate (MVA) pathway is a critical metabolic route for the production of IPP and DMAPP in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce these five-carbon isoprenoid precursors. wikipedia.org In plants, the MVA pathway is primarily located in the cytoplasm and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols. rsc.org Transcriptome analysis of plants known to produce polyoxypregnane glycosides has identified genes encoding all the key enzymes of the MVA pathway. researchgate.net These enzymes include:

Acetyl-CoA acetyltransferase (ACAT)

Hydroxymethylglutaryl-CoA synthase (HMGCS)

HMG-CoA reductase (HMGCR)

Mevalonate kinase (MVK)

Phosphomevalonate kinase (PMVK)

Mevalonate pyrophosphate decarboxylase (MVD)

Isopentenyl diphosphate isomerase (IDI) researchgate.net

The presence and expression of these genes provide a genetic basis for the biosynthesis of pregnane precursors through the MVA pathway. researchgate.net

Squalene Cyclization Mechanisms

Squalene undergoes a crucial cyclization reaction to form the characteristic four-ring steroid nucleus. This process is initiated by the enzyme squalene epoxidase, which converts squalene to 2,3-oxidosqualene. nih.gov This epoxide is then cyclized by oxidosqualene cyclase (OSC), also known as lanosterol (B1674476) synthase, to form lanosterol in animals and fungi, or cycloartenol (B190886) in plants. nih.govgfz.de These cyclization reactions are complex, enzyme-catalyzed carbocationic cascades. nih.gov The enzyme plays a critical role in pre-folding the squalene oxide substrate into a specific conformation that dictates the stereochemistry of the final polycyclic product. rsc.org The resulting tetracyclic structure serves as the foundational framework for all steroids, which is then further modified to produce a vast diversity of compounds, including pregnane derivatives. fiveable.megfz.de

Post-Cyclization Modifications (Hydroxylations, Glycosylations, Acylations)

Following the formation of the initial steroid skeleton, a series of post-cyclization modifications occur to generate the diverse array of pregnane glycosides. These modifications are catalyzed by various enzymes, including hydroxylases, glycosyltransferases, and acyltransferases.

Hydroxylations: Cytochrome P450 monooxygenases are key enzymes responsible for introducing hydroxyl groups at various positions on the pregnane core. These hydroxylations are crucial for the biological activity and further diversification of the molecules. nih.gov For instance, the presence of hydroxyl groups at C-12 and C-14 is a common feature in many pregnane glycosides. nih.gov

Glycosylations: The attachment of sugar moieties to the steroid aglycone is a critical step, significantly impacting the solubility and biological properties of the final compound. ontosight.ai This process is carried out by glycosyltransferases, which transfer sugar residues from an activated sugar donor to the aglycone. Pregnane glycosides can contain one or more sugar units, often forming complex oligosaccharide chains. jst.go.jpnih.gov The site of glycosylation can vary, with C-3 and C-20 being common attachment points. acs.org

Acylations: Acyl groups, such as benzoyl, cinnamoyl, or tigloyl moieties, are frequently attached to either the steroid nucleus or the sugar chains. nih.govjst.go.jp These acylations are catalyzed by acyltransferases and contribute to the structural diversity and biological activity of pregnane glycosides. acs.orgresearchgate.net For example, acylation at the C-12 position of the pregnane skeleton is a noted modification. nih.gov

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of Drevogenin I and other pregnane glycosides is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes is regulated in a coordinated manner to ensure the efficient production of these complex natural products. Transcriptome analyses of plants that produce pregnane glycosides have been instrumental in identifying the candidate genes involved in the entire pathway, from the initial precursor supply to the final tailoring reactions. nih.govresearchgate.net

Studies have identified numerous unigenes encoding enzymes of the MVA and MEP pathways, as well as those involved in downstream modifications like hydroxylations and glycosylations. nih.govresearchgate.net For example, genes encoding 3β-hydroxysteroid dehydrogenase and progesterone (B1679170) 5β-reductase, which are important in cardenolide biosynthesis, have also been implicated in pregnane metabolism. nih.gov The identification of these genes provides a foundation for future research aimed at understanding the regulatory networks that govern the biosynthesis of these compounds and for potentially engineering their production in heterologous systems. nih.govnih.gov

Comparative Biosynthesis Studies with Other Steroidal Saponins (B1172615)

The biosynthetic pathway of pregnane derivatives, such as this compound, shares a common origin with other steroidal saponins but diverges at critical enzymatic steps that define the final structure of the aglycone. All plant steroids originate from the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol synthase to produce cycloartenol, which serves as the fundamental precursor, in contrast to the lanosterol-mediated pathway in animals and fungi. biorxiv.orgresearchgate.net From cycloartenol, a series of reactions lead to the formation of key C27 sterols like cholesterol and β-sitosterol, which are the branch-point intermediates for the biosynthesis of various steroidal saponins. mdpi.com

The significant diversification occurs in the downstream processing of these C27 sterol precursors. The biosynthesis of this compound, a C21 pregnane glycoside, is characterized by the cleavage of the C-27 sterol side chain. This contrasts sharply with the biosynthesis of C27 steroidal saponins, such as the spirostanol-type saponin (B1150181) diosgenin (B1670711), where the full C27 carbon skeleton is retained and modified.

A pivotal branching point is the enzymatic cleavage of the side chain of a cholesterol or sitosterol (B1666911) precursor between carbons C-20 and C-22. This reaction yields a C21 steroid, pregnenolone, which is the direct precursor to the pregnane skeleton of this compound and its analogues. nih.gov This side-chain cleavage is a critical step that also initiates the biosynthesis of another major class of plant steroids, the C23 cardenolides (e.g., digitoxigenin). nih.govthieme-connect.com Research has identified that this cleavage is catalyzed by specific cytochrome P450 (CYP450) enzymes. biorxiv.orgnih.gov In several cardenolide-producing plants, enzymes belonging to the CYP87A subfamily have been shown to perform this sterol side-chain cleavage, a case of convergent evolution as they are unrelated to the animal CYP11A1 enzyme that performs the same function. biorxiv.orgnih.gov Following the formation of pregnenolone, further modifications such as hydroxylation, oxidation, and subsequent glycosylation lead to the formation of diverse pregnane glycosides like this compound.

In contrast, the biosynthesis of C27 spirostanol (B12661974) saponins like diosgenin follows a pathway that avoids this side-chain cleavage. Starting from cholesterol, the pathway involves a series of oxidation and hydroxylation reactions, particularly at positions C-16, C-22, and C-26 of the intact sterol skeleton. mdpi.comnih.gov This process is culminated by an oxidative 5,6-spiroketalization, also catalyzed by cytochrome P450 enzymes, which forms the characteristic hexacyclic ABCDEF-ring system of spirostanols. mit.edunih.govresearchgate.net This fundamental difference in enzymatic machinery—side-chain cleavage versus oxidative spiroketalization—dictates whether a C21 pregnane or a C27 spirostanol is produced.

The table below summarizes the key comparative points between the biosynthetic pathways of pregnane derivatives and other representative steroidal saponins.

FeaturePregnane Derivatives (e.g., this compound, Digitoxigenin)Spirostanol Saponins (e.g., Diosgenin)
Carbon Skeleton C21 (Pregnane) or C23 (Cardenolide)C27 (Spirostanol)
Key Precursor Pregnenolone (C21)Cholesterol (C27)
Pivotal Biosynthetic Step Side-chain cleavage of a C27 sterolOxidative spiroketalization of the C27 sterol side chain
Key Enzyme Class Cytochrome P450 (e.g., CYP87A family) for side-chain cleavageCytochrome P450 for hydroxylation and spiroketal formation
Resulting Aglycone Type Pregnane (e.g., Drevogenin A) or Cardenolide (e.g., Digitoxigenin)Spirostanol (e.g., Diosgenin)

This comparative view highlights that while these diverse classes of steroidal saponins share early precursors, their pathways diverge significantly due to the evolution of distinct, highly specific enzyme families, primarily cytochrome P450s, which catalyze fundamentally different transformations of the sterol side chain.

Therefore, it is not possible to generate the requested article focusing solely on this compound as there is no available scientific literature on this specific compound within the scope of the provided outline. To ensure scientific accuracy and adherence to the user's strict instructions, the article cannot be created without relevant research findings.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Drevogenin I and Its Derivatives

Identification of Pharmacophoric Groups and Structural Motifs

Pharmacophore modeling is a crucial step in understanding the interaction of a molecule with its biological target. This process identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For a compound like Drevogenin I, a steroidal saponin (B1150181), the key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The hydroxyl groups present on the steroid nucleus of this compound are potential hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the binding pocket of a target protein.

Hydrophobic Regions: The steroidal backbone itself constitutes a significant hydrophobic region, which can engage in van der Waals and hydrophobic interactions with nonpolar pockets of a receptor.

While specific studies on this compound are lacking, research on analogous compounds like diosgenin (B1670711) has highlighted the importance of these features in their anticancer activities.

Elucidation of Key Structural Features for Biological Potency

The biological potency of this compound and its derivatives would be intrinsically linked to specific structural modifications. Based on general principles of medicinal chemistry and studies of similar steroidal compounds, the following structural aspects are likely to be critical for modulating biological activity:

Substitution on the Steroid Nucleus: The position, number, and nature of substituents (e.g., hydroxyl, acetyl groups) on the A, B, C, and D rings of the steroid core can significantly influence potency and selectivity. For instance, modifications at the C-3 position are common in related molecules and often impact activity.

Stereochemistry: The stereochemistry of the chiral centers within the this compound molecule is crucial for its three-dimensional shape and, consequently, its ability to fit into a specific binding site.

The F-ring (Spiroketal): Modifications to the spiroketal ring system could alter the compound's pharmacokinetic properties and its interaction with biological targets.

A hypothetical SAR study on this compound derivatives would involve synthesizing a series of analogues with systematic modifications at these key positions and evaluating their biological activity to establish clear relationships between structure and potency.

Computational Approaches in SAR/QSAR Analysis

Computational tools are invaluable for predicting the biological activity of compounds and for understanding their interactions with target molecules at a molecular level. Key computational approaches that could be applied to this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. It helps in visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D structural features of a series of this compound analogues with their biological activities. The resulting contour maps can guide the design of new, more potent compounds by indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, offering a more realistic representation of the binding event and the stability of the interactions.

Although no specific 3D-QSAR studies for this compound were found, a study on diosgenone analogues demonstrated the utility of this approach in identifying key electrostatic and steric fields that influence antiplasmodial activity. protheragen.ai

Rational Design of this compound Analogues for Enhanced Activity

The insights gained from SAR, pharmacophore modeling, and computational studies would form the basis for the rational design of novel this compound analogues with potentially enhanced biological activity, improved selectivity, and better pharmacokinetic profiles. The design process would typically involve:

Scaffold Hopping: Replacing the core steroid structure with other scaffolds that maintain the essential pharmacophoric features.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein (if known) to design ligands that fit optimally into the binding site and form strong interactions with key residues.

The synthesis and biological evaluation of these rationally designed analogues are the final steps in this iterative process of drug discovery and development. While the specific application of these design strategies to this compound is not yet documented, the successful application of these principles to other natural products, including the structurally related diosgenin, underscores their potential. nih.govresearchgate.net

Chemical Synthesis and Derivatization Research of Drevogenin I and Its Analogues

Synthetic Approaches to Drevogenin Core Structures

The fundamental framework of Drevogenin analogues is the pregnane (B1235032) core, a C21 steroid characterized by a four-ring gonane (B1236691) structure with an ethyl group at the C17 position. The synthesis of these highly oxygenated and stereochemically complex molecules presents a significant challenge to chemists.

Total synthesis of such intricate structures is often a long and arduous process. researchgate.netnih.gov Therefore, semi-synthetic approaches, starting from more readily available steroid precursors, are common. For instance, complex polyhydroxylated steroids like ouabagenin (B150419) have been synthesized starting from adrenosterone, utilizing strategic redox relays to introduce oxygen functionalities at specific positions. thieme-connect.com Another advanced strategy involves the asymmetric dearomative cyclization to construct a C19-hydroxy unsaturated steroidal skeleton, which can then be elaborated into various polyhydroxylated steroids. researchgate.netnih.gov

Furthermore, molecular rearrangements of existing steroid cores offer a pathway to novel pregnane and androstane (B1237026) structures. nih.gov The chemical synthesis of related pregnane glycosides has been accomplished, though it often requires revision of the originally proposed structures, highlighting the challenges in characterizing these complex molecules. nih.gov The synthesis of the core structure is a critical first step before derivatization can be explored to generate analogues with potentially enhanced properties.

Strategies for Targeted Derivatization

Derivatization is a chemical process that transforms a compound into a derivative with a similar structure by modifying its functional groups. nih.gov This technique is widely employed to enhance the analytical properties of a molecule for techniques like chromatography or to alter its biological activity. researchgate.netresearchgate.net The Drevogenin core is rich in hydroxyl groups, which are prime targets for derivatization. Naturally occurring polyoxypregnanes are often found with substitutions such as acyl esters and sugar chains, indicating that derivatization is a key strategy employed by nature itself. nih.gov

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting a hydroxyl or amino group to form an ester or amide, respectively. This modification is a hallmark of the Drevogenin family. For example, Drevogenin A is a naturally occurring acylated analogue, specifically the 12-O-acetyl-11-O-isovaleryl derivative of Drevogenin P.

In the laboratory, acylation is a common derivatization technique for steroids. Reagents such as acetic anhydride (B1165640) are frequently used to form acetate (B1210297) esters. gcms.cz This can be seen in the preparation of Hecogenin Acetate from Hecogenin. fishersci.canih.gov Acylation can improve the chromatographic behavior of the molecule or alter its biological profile. Modern synthetic methods, including electrochemical approaches, can also facilitate acylation reactions on complex molecules. oaepublish.com

Silylation is one of the most prevalent derivatization techniques in steroid analysis, particularly for gas chromatography-mass spectrometry (GC-MS). diva-portal.orgmdpi.com The process involves replacing the active hydrogen of a hydroxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). gcms.cz This conversion reduces the polarity of the compound and prevents hydrogen bonding, thereby increasing its volatility and thermal stability, which is essential for GC analysis. gcms.czdiva-portal.org

A variety of silylating reagents are available, each with different reactivities. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). diva-portal.orgthermofisher.comresearchgate.net To ensure the complete derivatization of all hydroxyl groups, especially those that are sterically hindered, mixtures of reagents or the addition of catalysts like trimethylchlorosilane (TMCS) are often employed. gcms.cz For instance, a common reagent mixture for the comprehensive silylation of steroid hormones consists of MSTFA, ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTT). mdpi.com The derivatization often requires heating to drive the reaction to completion. mdpi.comnih.gov

Silylating ReagentCommon AbbreviationTypical ApplicationReference
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral purpose, forms volatile TMS ethers. gcms.czdiva-portal.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOffers maximum volatility, ideal for GC-MS. thermofisher.comresearchgate.net
N,O-Bis(trimethylsilyl)acetamideBSARapid silylation of alcohols, phenols, and carboxylic acids. thermofisher.com
N-trimethylsilylimidazoleTMSIStrongest silylator for carbohydrates and steroids, targets hydroxyls. thermofisher.com

Glycosylation is the enzymatic or chemical process of attaching a carbohydrate (glycan) to another molecule, such as the steroidal core of a Drevogenin. The resulting compound is called a glycoside, while the non-sugar portion is known as the aglycone. taylorandfrancis.com Drevogenins are aglycones that serve as the foundation for a wide array of naturally occurring pregnane glycosides.

This modification profoundly impacts the physicochemical properties of the parent steroid, often increasing water solubility, chemical stability, and bioavailability, while also modulating its biological activity. nih.govmdpi.com For example, the biosynthesis of many steroidal alkaloids in plants involves the glycosylation of the aglycone at the C-3 hydroxyl position. nih.gov

The chemical synthesis of steroidal glycosides, however, is a significant hurdle due to the difficulty in controlling the regioselectivity and stereoselectivity of the glycosidic bond formation. nih.gov To address this, novel synthetic methods have been developed. One promising approach utilizes 2-deoxy-2-iodo-glycopyranosyl sulfoxides as highly reactive glycosyl donors, which allows for precise kinetic control and highly stereoselective glycosylation of challenging steroidal aglycones, even at low temperatures. rsc.org

Stereoselective Synthesis Methodologies

The Drevogenin core and its analogues are characterized by a large number of chiral centers, making stereocontrol a paramount concern in their synthesis. researchgate.net Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial as different isomers can have vastly different biological activities.

Several strategies are employed to achieve high stereochemical control in the synthesis of polyhydroxylated steroids:

Use of Chiral Precursors: Syntheses often begin with a readily available chiral molecule from nature, such as stigmasterol (B192456) or adrenosterone, to build upon an existing stereochemically defined framework. thieme-connect.comrsc.org

Substrate-Directed Reactions: Existing functional groups on the steroid core can direct the stereochemical outcome of subsequent reactions. For example, a hydroxyl group at the C3 position can direct the hydrogenation or epoxidation of a nearby double bond to a specific face of the molecule. researchgate.netnih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions, such as in the asymmetric dearomative cyclization to build the steroid skeleton. researchgate.netnih.gov

Stereoselective Rearrangements and Reductions: Specific reagents can be used to achieve stereoselective reductions of ketone groups or to trigger molecular rearrangements that produce a desired stereoisomer. thieme-connect.comnih.gov

The successful total synthesis of complex natural products like the polyhydroxylated macrolactone (+)-aspicilin and various pregnane glycosides relies heavily on the application of these stereoselective methodologies. nih.govacs.org

Development of Novel Derivatization Reagents and Methods

The sensitive and specific analysis of steroids in biological matrices is essential for many areas of research. However, the inherent chemical properties of steroids, such as low ionization efficiency, can make them difficult to detect with modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net To overcome these limitations, there is ongoing research into the development of novel derivatization reagents and methods.

The primary goal of these new reagents is to tag the steroid molecule with a chemical moiety that enhances its detection characteristics. researchgate.net This is often achieved by introducing a group with a permanent positive charge or a high proton affinity, which dramatically increases the signal in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Derivatization ReagentTarget Functional GroupPurpose/AdvantageReference
2-Hydrazino-1-methyl-pyridine (HMP)KetonesIntroduces a permanently charged moiety for high ESI-MS sensitivity. ddtjournal.com
Isonicotinoyl azide (B81097) (INA)HydroxylsEffective for sensitive detection of di-hydroxysteroids. jst.go.jp
Dansyl ChloridePhenols, AminesIntroduces a fluorescent tag and a readily ionizable group. ddtjournal.com
CyanoacetohydrazideKetonesNovel reagent showing enhanced efficiency over traditional agents like hydroxylamine. researchgate.net

In addition to new reagents, novel methods are also being explored. Solid-phase analytical derivatization (SPAD) is an innovative technique that combines sample clean-up, preconcentration, and derivatization into a single, streamlined step, offering an efficient alternative to conventional methods. mdpi.com These advancements in derivatization chemistry are crucial for the continued study of complex steroids like the Drevogenins.

Advanced Analytical Methodologies in Drevogenin I Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of natural products like Drevogenin I. digitellinc.com By examining the interaction of the molecule with electromagnetic radiation, scientists can deduce its structural features, including the connectivity of atoms and the nature of its functional groups. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of complex organic molecules such as this compound. emerypharma.com The structural elucidation of related polyoxypregnane aglycones and their glycosides isolated from Marsdenia species is routinely accomplished through extensive 1D and 2D NMR analysis. nih.govnih.gov

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR spectra, provides initial, crucial information. The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, indicates the number and type of carbon atoms (methyl, methylene, methine, and quaternary). mdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. libretexts.orgcreative-biostructure.com These techniques provide correlation data that establish the connectivity between atoms within the molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.comhmdb.ca This is a powerful method for assigning carbon resonances based on previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is critical for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds. mdpi.comthieme-connect.com This is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and for positioning ester groups or other substituents on the steroidal core, a common feature in this compound analogues. pharm.or.jp The structural determination of numerous pregnane (B1235032) glycosides from Marsdenia tenacissima has been successfully achieved using these combined NMR techniques. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing vital information about a molecule's mass and elemental composition. nih.gov For complex natural products like this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the preferred method. savemyexams.com

Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules to be ionized directly from a solution into the gas phase with minimal fragmentation. This makes it ideal for analyzing thermally sensitive molecules like steroidal aglycones. When coupled with a high-resolution mass analyzer (such as Time-of-Flight, TOF, or Orbitrap), the resulting HR-ESI-MS data provides extremely accurate mass measurements. nih.govuci.edu This high accuracy allows for the unambiguous determination of the molecular formula of the compound by matching the experimental mass to a calculated mass with a very low margin of error (typically <5 ppm). The molecular formulas of numerous novel pregnane glycosides and their aglycones from Marsdenia tenacissima have been successfully determined using HRESIMS, often by observing the sodium adduct ion [M+Na]⁺ in the spectrum. nih.govmdpi.comthieme-connect.comresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.com Because different types of bonds (functional groups) vibrate at characteristic frequencies, the resulting IR spectrum serves as a molecular "fingerprint," allowing for the identification of the functional groups present in the compound. nih.govlibretexts.org

The IR spectrum of this compound and related pregnanes exhibits characteristic absorption bands corresponding to its key functional groups. nih.gov

A strong, broad absorption band in the region of 3500–3200 cm⁻¹ is indicative of the stretching vibrations of the multiple hydroxyl (O-H) groups. creative-biostructure.com

A strong, sharp peak typically in the range of 1720–1690 cm⁻¹ corresponds to the stretching vibration of the C=O (carbonyl) group of the ketone at the C-20 position. nih.govlibretexts.org

Absorptions in the 1680–1620 cm⁻¹ region are characteristic of the C=C double bond stretching vibration within the steroid's A-ring. nih.govresearchgate.net

C-H stretching vibrations for sp³ and sp² hybridized carbons are observed just below and just above 3000 cm⁻¹, respectively.

The complex pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for comparison with reference spectra. libretexts.org

IR spectra of novel pregnane glycosides isolated from Marsdenia tenacissima consistently show these characteristic bands for hydroxyl and carbonyl groups. nih.govresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal of the substance with a beam of X-rays. The resulting diffraction pattern of scattered X-rays is used to calculate the positions of all atoms in the molecule, providing precise information about bond lengths, bond angles, and stereochemistry. researchgate.net

This powerful technique has been used to elucidate the structures of other new steroidal compounds isolated from the roots of Marsdenia tenacissima. scholarsportal.info However, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge, particularly for complex natural products that may be difficult to purify and crystallize in sufficient quality and size. While X-ray crystallography remains the gold standard for structural determination, specific crystallographic data for this compound is not widely available in the surveyed scientific literature.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from its natural source, typically a complex mixture of related compounds within plant extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used to separate, identify, and quantify individual components in a mixture. plos.org It is the method of choice for the analysis of aglycones from Marsdenia tenacissima extracts. nih.gov

In a typical HPLC analysis for this compound and similar compounds, a reversed-phase setup is used. This involves a nonpolar stationary phase (the column, often packed with silica (B1680970) modified with C18 alkyl chains) and a polar mobile phase.

Column: A C18 column is commonly employed for the separation of these steroidal compounds. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. academicjournals.orgnih.gov An acid modifier, such as acetic acid or formic acid, is often added to the mobile phase to improve peak shape and resolution. nih.gov

Elution: A gradient elution program, where the composition of the mobile phase is changed over the course of the analysis (e.g., by increasing the percentage of the organic solvent), is frequently used to effectively separate compounds with a wide range of polarities present in the crude extract. nih.gov

Detection: A UV detector is commonly used, with the detection wavelength set to a value where the analytes exhibit strong absorbance, such as 230 nm for this class of compounds. nih.gov

This method allows for the creation of an HPLC fingerprint of the plant extract, showing the profile of its chemical constituents. nih.gov By using a certified reference standard of this compound, the method can be validated for linearity, precision, and accuracy, enabling the precise quantification of the compound in raw materials and extracts. academicjournals.org

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com However, many complex natural products like this compound, a C21 pregnane steroid, are non-volatile and thermally unstable due to the presence of polar functional groups such as hydroxyl groups. mdpi.comunair.ac.id To overcome this limitation, a chemical modification process known as derivatization is employed prior to GC analysis. jfda-online.comresearchgate.net

Derivatization chemically alters the analyte to increase its volatility and thermal stability, making it suitable for the high temperatures used in GC. mdpi.comyoutube.comsigmaaldrich.com This process involves reacting the analyte's functional groups with a specific reagent. youtube.com For steroids like this compound, the most common derivatization technique is silylation. youtube.comresearchgate.net

Silylation replaces the active hydrogen in polar groups (like -OH) with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com This conversion reduces the compound's polarity and its boiling point, which minimizes intermolecular hydrogen bonding and allows the molecule to be more easily vaporized. youtube.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction must be optimized by adjusting temperature and time to ensure it goes to completion. youtube.comsigmaaldrich.com For example, derivatizing certain compounds with BSTFA may require heating the sample to 75°C for 30-45 minutes. youtube.com

The general workflow for analyzing C21 steroids, the class to which this compound belongs, involves sample extraction, purification, derivatization, and finally, GC-Mass Spectrometry (GC-MS) analysis. uni-muenchen.de The GC separates the derivatized compounds, and the MS provides identification and quantification based on their mass-to-charge ratio. nih.gov Capillary columns, such as those with a non-polar stationary phase like DB-5, are frequently used for the separation of steroid derivatives. unair.ac.id

Table 1: Common Parameters in GC Analysis of Steroids

Parameter Description Common Values/Types
Derivatization Technique Converts polar analytes into volatile derivatives. Silylation, Acylation, Esterification youtube.comscribd.comnih.gov
Silylating Agents Reagents used to add a trimethylsilyl (TMS) group. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), HMDS (Hexamethyldisilazane) youtube.comsigmaaldrich.com
Catalyst Added to speed up the derivatization of hindered compounds. TMCS (Trimethylchlorosilane) sigmaaldrich.com
GC Column The stationary phase where separation occurs. DB-5, BPX-5 (non-polar 5% phenyl-polysilphenylene-siloxane) unair.ac.id
Detector Identifies and quantifies the separated compounds. Mass Spectrometry (MS), Flame Ionization Detector (FID) mdpi.com
Carrier Gas Mobile phase that carries the sample through the column. Helium, Hydrogen mdpi.com

Other Advanced Chromatographic Techniques

Beyond GC, other advanced chromatographic methods are instrumental in the analysis of this compound and extracts from its source, Dregea volubilis.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides superior separation and quantification. It is a prompt, cost-effective, and reproducible method for the analysis of herbal extracts. plantarchives.orgresearchgate.net In studies on Dregea volubilis, HPTLC has been successfully used to quantify various phytochemicals. plantarchives.orgresearchgate.netturkjps.org The method involves applying the sample to an HPTLC plate precoated with a stationary phase like silica gel GF254. plantarchives.orgresearchgate.net A specific mobile phase, which is a solvent mixture, is then used to develop the plate. For instance, a mobile phase of toluene: ethyl acetate (B1210297): methanol (7:3:1) has been used for fingerprinting analysis of Dregea volubilis extracts. turkjps.org After development, the plate is scanned with a densitometer at specific wavelengths to visualize and quantify the separated compounds. plantarchives.orgresearchgate.net

Metabolomics and Proteomics Applications in this compound Research

In Silico Analytical Approaches (e.g., Molecular Docking, Cheminformatics)

In Silico methods, which utilize computer simulations, are increasingly vital in phytochemical research for predicting the biological activity and interactions of compounds like this compound.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This helps to predict the binding affinity and understand the molecular basis of the ligand's activity. nih.gov For example, Drevogenin D, a closely related compound, has been studied using molecular docking to investigate its interaction with targets like βB2-crystallin, a protein implicated in cataract formation. frontiersin.orgresearchgate.net The results of such studies can show favorable interactions, like hydrogen bonds, between the compound and the active site of the target protein, explaining its potential therapeutic effect at an atomic level. frontiersin.orgentokey.com Docking studies on pregnane steroids, the class this compound belongs to, have been used to identify novel sites of action on receptors like the NMDA receptor. nih.gov

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. chemrxiv.org This can include assessing the chemical diversity of natural products, predicting their physicochemical properties (like lipophilicity and polar surface area), and evaluating their drug-likeness based on criteria such as Lipinski's rule of five. chemrxiv.orgresearchgate.net Cheminformatic analyses of natural steroids have shown that simple properties derived from their molecular structures are often related to their biological function and biosynthetic origin. chemrxiv.org For pregnane glycosides, cheminformatics can help predict their targets and elucidate potential mechanisms for their observed biological activities, such as anti-inflammatory effects. researchgate.net

Table 2: In Silico Tools and Their Applications in Steroid Research

Technique Application Example Finding
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. Drevogenin D forms stable hydrogen bonds with the active site of βB2-crystallin. frontiersin.orgentokey.com
Cheminformatics Analyzes chemical properties and predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity). Analysis of pregnane glycosides to predict binding to COX-1/COX-2 enzymes. researchgate.net
Pharmacophore Modeling Identifies essential 3D features of a molecule required for biological activity. Used to model the antibacterial activity of steroid derivatives. mdpi.com
DFT Studies (Density Functional Theory) Analyzes electronic structure and reactivity. Used to calculate the HOMO-LUMO energy gap of steroid derivatives to assess reactivity. nih.gov

Preclinical Research Models for Drevogenin I Efficacy and Mechanism Assessment

In Vivo Animal Models for Disease Pathogenesis:

Genetically Engineered Animal Models:There is no information available regarding the use of Drevogenin I in any genetically engineered animal models for disease pathogenesis.

Due to the strict requirement to focus solely on this compound and the absence of relevant scientific data for this specific compound within the requested preclinical framework, it is not possible to generate the article as outlined. The available body of research for the indicated experimental models, particularly those related to cataracts, is centered on the compound Drevogenin D.

Xenograft and Syngeneic Tumor Models

In the evaluation of novel therapeutic agents for cancer, preclinical animal models are indispensable for assessing efficacy and elucidating mechanisms of action. Among the most widely utilized in vivo platforms are xenograft and syngeneic tumor models, each offering distinct advantages for oncological research.

Xenograft Models

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. xn--9kr57xk9fjp6a.comnih.govnih.govbiocytogen.com These mice, often strains like athymic nude or severe combined immunodeficient (SCID) mice, lack a fully functional immune system, which prevents the rejection of the foreign human cells. nih.govnih.gov This allows for the growth of human tumors in a living organism, providing a platform to study the effects of potential anticancer compounds on human-derived cancers. biocytogen.com

There are two primary types of xenograft models:

Cell line-derived xenografts (CDX): These models are established by injecting cultured human cancer cell lines subcutaneously or orthotopically into immunodeficient mice. xn--9kr57xk9fjp6a.comnih.gov CDX models are highly reproducible and cost-effective, making them suitable for initial large-scale screening of therapeutic candidates. abnova.com.tw

Patient-derived xenografts (PDX): In this approach, tumor fragments from a patient are directly implanted into immunodeficient mice. xn--9kr57xk9fjp6a.comnih.govnih.gov PDX models are considered to more accurately reflect the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant system for predicting patient response to therapies. xn--9kr57xk9fjp6a.comnih.gov

Syngeneic Models

Syngeneic models, also known as allograft models, utilize the implantation of murine (mouse) tumor cell lines into immunocompetent mice of the same genetic background. abnova.com.twwhiterose.ac.ukbiocytogen.com A key feature of this model is the presence of a fully functional immune system in the host mouse. abnova.com.twbiocytogen.com This makes syngeneic models particularly valuable for investigating cancer immunotherapies, as they allow for the study of the complex interactions between the tumor, the immune system, and the therapeutic agent. abnova.com.twwhiterose.ac.uk These models are instrumental in understanding the mechanisms of immune checkpoint inhibitors and other immunomodulatory drugs. nih.govabnova.com.tw

A comprehensive review of scientific literature reveals a lack of published studies on the evaluation of this compound using either xenograft or syngeneic tumor models. Consequently, there are no available data from these preclinical systems to report on its in vivo efficacy or to detail its mechanism of action in a live tumor microenvironment. The absence of such research means that no data tables on tumor growth inhibition, survival rates, or other relevant endpoints can be generated for this compound within the context of these specific models.

Future Perspectives and Research Directions for Drevogenin I

Integration of Omics Technologies for Comprehensive Understanding

Transcriptomics , the study of the complete set of RNA transcripts, could reveal which genes are activated or silenced in response to Drevogenin I treatment. This can provide crucial insights into the cellular pathways modulated by the compound. For instance, transcriptomic analysis of cancer cell lines treated with this compound could identify key genes involved in apoptosis or cell cycle arrest that are targeted by the compound.

Proteomics , the large-scale study of proteins, can identify the protein targets of this compound and downstream changes in protein expression and post-translational modifications. nih.govmdpi.comnih.govyoutube.com Techniques like thermal proteome profiling could directly identify the proteins that physically interact with this compound. nih.gov Understanding these protein interactions is fundamental to elucidating its mechanism of action.

Metabolomics , the study of the complete set of small-molecule metabolites, can reveal how this compound alters the metabolic landscape of cells or organisms. nih.govnih.govresearchgate.netmdpi.combroadinstitute.org This could be particularly relevant for investigating its potential in metabolic diseases. For example, metabolomic profiling of liver cells treated with this compound might uncover alterations in lipid or glucose metabolism pathways.

The true power of omics technologies lies in their integration. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, would provide a systems-level understanding of this compound's biological activity, from gene expression to protein function and metabolic output. youtube.com This comprehensive data can help in building predictive models of the compound's effects and identifying potential biomarkers for its activity.

Exploration of Novel Pharmacological Targets

Based on the activities of other steroidal glycosides, this compound could potentially target a range of proteins involved in critical cellular processes. nih.govrsc.orgresearchgate.netresearchgate.net For instance, many cardiac glycosides, a class of steroidal glycosides, are known to inhibit the Na+/K+-ATPase pump. nih.govresearchgate.net Investigating whether this compound has a similar inhibitory effect could be a starting point.

Furthermore, exploring its impact on signaling pathways commonly dysregulated in diseases such as cancer and inflammation is a promising avenue. Techniques like high-throughput screening against a panel of kinases or other enzymes could rapidly identify potential targets. Once putative targets are identified, further validation through biochemical and cellular assays would be necessary to confirm the interaction and its functional consequences. The elucidation of its mechanism of action is crucial for its development as a therapeutic agent. drugbank.com

Sustainable Sourcing and Production Strategies

As a natural product, the long-term availability of this compound depends on sustainable sourcing and production strategies. Over-harvesting of plant sources can lead to ecological damage and a depleted supply of the compound. herbalgram.orgnih.gov

A critical first step is the identification and cultivation of the primary plant sources of this compound. Research into the plant's biology, cultivation requirements, and the optimal conditions for this compound production would be essential. This could involve developing sustainable harvesting practices that ensure the long-term viability of the plant populations. herbalgram.org

Beyond cultivation, exploring biotechnological production methods offers a promising alternative. Understanding the biosynthesis of this compound within the source plant is key. nih.govnih.govresearchgate.netresearchgate.net Identifying the genes and enzymes involved in its biosynthetic pathway could enable the transfer of this pathway into a microbial host, such as yeast or bacteria, for large-scale, sustainable production through fermentation. nih.govresearchgate.net This approach, often referred to as metabolic engineering, could provide a consistent and environmentally friendly source of this compound, independent of geographical and climatic constraints. biogen.combohrium.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of natural product research necessitates a collaborative and interdisciplinary approach to fully unlock the potential of this compound. Bringing together experts from various fields can accelerate discovery and development.

Collaboration between natural product chemists and molecular biologists is crucial for the isolation, characterization, and mechanistic studies of this compound. Pharmacologists and toxicologists are needed to evaluate its efficacy and safety in preclinical models. Furthermore, synthetic chemists could play a role in developing derivatives of this compound with improved potency or pharmacokinetic properties.

Bioinformaticians and computational biologists are essential for analyzing the large datasets generated from omics studies and for in silico modeling of drug-target interactions. nih.govAgricultural scientists and biotechnologists can contribute to developing sustainable sourcing and production methods.

Establishing research consortia and fostering partnerships between academic institutions, research foundations, and pharmaceutical companies can provide the necessary resources and expertise to advance this compound from a laboratory curiosity to a potential therapeutic agent. Such collaborations can facilitate the sharing of knowledge, technologies, and funding, ultimately accelerating the translation of basic research into clinical applications.

Q & A

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC50/EC50 values. Bootstrapping or Bayesian methods address variability in small-sample studies .

Methodological Frameworks for Rigorous Research

  • Evaluating Feasibility : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs, particularly for bioavailability or toxicity studies .
  • Addressing Knowledge Gaps : Conduct systematic literature reviews to identify understudied areas, such as this compound's effects on epigenetic modifiers or synergistic combinations with chemotherapeutics .

Data Analysis and Validation

  • Conflict Resolution : Use triangulation (e.g., combining transcriptomics, proteomics, and phenotypic assays) to validate mechanisms .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and metadata documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.